molecular formula C11H9N5O4 B5042450 N-(6-methylpyridin-2-yl)-3,5-dinitropyridin-2-amine

N-(6-methylpyridin-2-yl)-3,5-dinitropyridin-2-amine

Cat. No.: B5042450
M. Wt: 275.22 g/mol
InChI Key: KUVHCTJZFWNJCJ-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-3,5-dinitropyridin-2-amine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with methyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-3,5-dinitropyridin-2-amine typically involves multi-step organic reactions. One common method includes the nitration of 6-methylpyridin-2-amine followed by further functionalization to introduce the nitro groups at the desired positions. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid under controlled temperatures to ensure selective nitration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-3,5-dinitropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields the corresponding amine derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-3,5-dinitropyridin-2-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism by which N-(6-methylpyridin-2-yl)-3,5-dinitropyridin-2-amine exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, while the pyridine ring can engage in π-π stacking interactions with other aromatic systems. These interactions can influence the compound’s biological activity and its behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methylpyridin-2-yl)-3,5-dinitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both methyl and nitro groups on the pyridine ring allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-3,5-dinitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O4/c1-7-3-2-4-10(13-7)14-11-9(16(19)20)5-8(6-12-11)15(17)18/h2-6H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVHCTJZFWNJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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